2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

Beschreibung

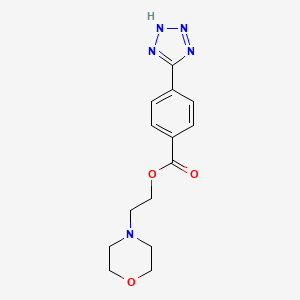

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound combining a benzoate ester core with two pharmacologically relevant moieties: a morpholinylethyl group and a tetrazole ring. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is frequently employed in drug design to enhance solubility and bioavailability due to its polarity and hydrogen-bonding capacity . The tetrazole group (2H-tetrazol-5-yl), a bioisostere of carboxylic acid, is commonly utilized in medicinal chemistry to improve metabolic stability and receptor binding, as exemplified by angiotensin II receptor antagonists like losartan and olmesartan .

Eigenschaften

CAS-Nummer |

651769-22-1 |

|---|---|

Molekularformel |

C14H17N5O3 |

Molekulargewicht |

303.32 g/mol |

IUPAC-Name |

2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18) |

InChI-Schlüssel |

IARQPGDWRPNNQF-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2H-Tetrazol-5-yl)benzoesäure-2-(Morpholin-4-yl)ethylester umfasst typischerweise die folgenden Schritte:

Bildung des Tetrazolrings: Dies kann durch eine [3+2]-Cycloadditionsreaktion zwischen einem Azid und einer Nitrilverbindung unter sauren oder basischen Bedingungen erreicht werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie beinhalten, um die Effizienz und Nachhaltigkeit zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2H-Tetrazol-5-yl)benzoesäure-2-(Morpholin-4-yl)ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Morpholinring kann oxidiert werden, um N-Oxide zu bilden.

Reduktion: Der Tetrazolring kann unter bestimmten Bedingungen zu Aminen reduziert werden.

Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können als Oxidationsmittel verwendet werden.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung können eingesetzt werden.

Substitution: Saure oder basische Hydrolyse mit Salzsäure oder Natriumhydroxid.

Hauptprodukte

Oxidation: N-Oxide des Morpholinrings.

Reduktion: Amine, die vom Tetrazolring abgeleitet sind.

Substitution: Carbonsäuren aus der Hydrolyse der Estergruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(2H-Tetrazol-5-yl)benzoesäure-2-(Morpholin-4-yl)ethylester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Der Tetrazolring kann die Carboxylgruppe imitieren, so dass die Verbindung an aktive Stellen von Enzymen binden und deren Aktivität hemmen kann. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antibakteriellen, krebshemmenden und entzündungshemmenden Wirkungen.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This can lead to various biological effects, such as antibacterial, anticancer, and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Structural Analogues with Tetrazole Moieties

- CV-11974 (Olmesartan) : This angiotensin II receptor antagonist features a biphenyltetrazole group, where the tetrazole acts as a critical pharmacophore for binding to the AT₁ receptor. While the target compound shares the tetrazol-5-yl group, its benzoate ester structure differs from CV-11974’s biphenyl system. The ester linkage in the target compound may reduce direct receptor affinity but improve oral bioavailability through prodrug activation .

- (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic Acid: A structural isomer with the tetrazole at position 2 instead of 5.

Morpholine-Containing Esters

- Ethyl 1-[2-(Morpholin-4-yl)ethyl]benzimidazole-5-carboxylate : This benzimidazole derivative shares the morpholinylethyl ester group with the target compound. Crystallographic data reveal dihedral angles of 35.66° (between benzimidazole and phenyl rings) and 75.45° (between benzimidazole and morpholine), suggesting conformational rigidity. In contrast, the target’s benzoate core may allow greater rotational flexibility, impacting intermolecular interactions and solubility .

- Ethyl 4-(Dimethylamino)benzoate: Compared to the morpholinylethyl group, the dimethylaminoethyl substituent in this compound demonstrated higher reactivity in resin cement formulations, achieving a 10–15% greater degree of conversion.

Spectral and Physical Properties

- 2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamido)benzoate : UV-Vis analysis of this metronidazole derivative showed a hypsochromic shift (λmax = 270 nm vs. 310 nm for the parent acid), attributed to aromatic substitution. The target compound’s tetrazole and morpholine groups may similarly alter its spectral profile, aiding analytical characterization .

- Morpholinium Degradation Behavior : Stress studies on morpholinium salts (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetonitrile) reveal susceptibility to hydrolysis under acidic conditions. This suggests the target’s ester linkage may require stabilization strategies to prevent premature degradation .

Research Findings and Implications

Bioisosteric Advantage : The tetrazole group in the target compound mimics carboxylic acids, as seen in CV-11974, but with improved metabolic stability. This design could enhance oral bioavailability compared to carboxylate-containing drugs .

Solubility vs. Reactivity: The morpholinylethyl group likely improves aqueous solubility over dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate) but may reduce reactivity in polymer systems due to steric hindrance .

Prodrug Potential: The ester linkage positions the compound as a prodrug candidate, requiring enzymatic hydrolysis for activation. This contrasts with CV-11974’s direct-acting tetrazole pharmacophore .

Crystallographic Insights : Structural data from similar morpholinylethyl esters suggest that the target compound’s solid-state packing may involve C–H···F and C–H···O interactions, influencing stability and formulation .

Biologische Aktivität

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N4O2

- Molecular Weight : 232.23 g/mol

- IUPAC Name : this compound

This structure includes a morpholine ring, an ethyl group, and a tetrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 8 µg/mL |

| This compound | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to be associated with the induction of apoptosis and cell cycle arrest.

A notable study reported an IC50 value of 15 µM against human glioblastoma cells, indicating a promising therapeutic potential . The structure–activity relationship (SAR) analysis suggested that modifications to the morpholine and tetrazole groups could enhance potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Glioblastoma (U251) | 15 | Apoptosis induction |

| Human Melanoma (WM793) | 20 | Cell cycle arrest |

Case Study 1: Inhibition of HSET

A recent study focused on the inhibition of HSET (KIFC1), a kinesin protein associated with cancer cell survival. The compound demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells . This finding suggests potential applications in cancer therapy by targeting mitotic processes.

Case Study 2: Structure Optimization

Further investigations into structure optimization revealed that modifications to the ethyl ester group significantly affect biological activity. For example, replacing the ethyl group with a propyl group resulted in a 3-fold increase in antimicrobial activity against Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.